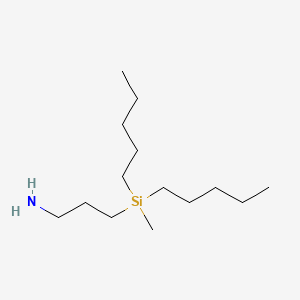
1-Propanamine, 3-(dipentylmethylsilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanamine, 3-(dipentylmethylsilyl)- is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This particular compound features a propanamine backbone with a dipentylmethylsilyl group attached to the third carbon atom. The presence of the silyl group imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanamine, 3-(dipentylmethylsilyl)- typically involves the reaction of 1-propanamine with a silylating agent such as dipentylmethylchlorosilane. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
1-Propanamine+Dipentylmethylchlorosilane→1-Propanamine, 3-(dipentylmethylsilyl)-+HCl
Industrial Production Methods
On an industrial scale, the production of 1-Propanamine, 3-(dipentylmethylsilyl)- can be achieved through continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures high yield and purity of the product. The use of automated systems allows for precise control of reaction conditions such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
1-Propanamine, 3-(dipentylmethylsilyl)- can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the silyl group.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of new compounds with different functional groups replacing the silyl group.
Scientific Research Applications
1-Propanamine, 3-(dipentylmethylsilyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Propanamine, 3-(dipentylmethylsilyl)- involves its interaction with molecular targets such as enzymes and receptors. The silyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
1-Propanamine: A simpler amine without the silyl group.
3-(Trimethylsilyl)-1-propanamine: A similar compound with a trimethylsilyl group instead of a dipentylmethylsilyl group.
3-(Triethoxysilyl)-1-propanamine: Another similar compound with a triethoxysilyl group.
Uniqueness
1-Propanamine, 3-(dipentylmethylsilyl)- is unique due to the presence of the dipentylmethylsilyl group, which imparts distinct chemical properties such as increased lipophilicity and steric bulk. These properties can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
CAS No. |
52371-80-9 |
|---|---|
Molecular Formula |
C14H33NSi |
Molecular Weight |
243.50 g/mol |
IUPAC Name |
3-[methyl(dipentyl)silyl]propan-1-amine |
InChI |
InChI=1S/C14H33NSi/c1-4-6-8-12-16(3,14-10-11-15)13-9-7-5-2/h4-15H2,1-3H3 |
InChI Key |
MLKKAORGGQLRBF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC[Si](C)(CCCCC)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















